Dimethyl dichloromalonate Dimethyl dichloromalonate
Brand Name: Vulcanchem
CAS No.: 29653-30-3
VCID: VC18967634
InChI: InChI=1S/C5H6Cl2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3
SMILES:
Molecular Formula: C5H6Cl2O4
Molecular Weight: 201.00 g/mol

Dimethyl dichloromalonate

CAS No.: 29653-30-3

Cat. No.: VC18967634

Molecular Formula: C5H6Cl2O4

Molecular Weight: 201.00 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl dichloromalonate - 29653-30-3

Specification

CAS No. 29653-30-3
Molecular Formula C5H6Cl2O4
Molecular Weight 201.00 g/mol
IUPAC Name dimethyl 2,2-dichloropropanedioate
Standard InChI InChI=1S/C5H6Cl2O4/c1-10-3(8)5(6,7)4(9)11-2/h1-2H3
Standard InChI Key IELVZWLJMUPAEK-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C(=O)OC)(Cl)Cl

Introduction

Chemical Identity and Structural Features

Dimethyl dichloromalonate is structurally characterized by two chlorine atoms substituted at the alpha position of the malonate ester. Its molecular formula is C₅H₆Cl₂O₄, with a molecular weight of 209.00 g/mol. The compound exists as a liquid at room temperature, with a boiling point estimated to exceed 200°C based on analog chlorinated malonates . Spectroscopic data, though limited in published literature, can be inferred from related compounds:

  • ¹H NMR: A singlet for the two methyl ester groups (δ ~3.8 ppm) and absence of the α-proton signal due to chlorine substitution.

  • IR: Strong carbonyl stretches near 1750 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .

Synthesis and Reaction Dynamics

Chlorination of Dimethyl Malonate

The primary route to dimethyl dichloromalonate involves the chlorination of dimethyl malonate (C₅H₈O₄) with sulfuryl chloride (SO₂Cl₂). This reaction proceeds via a free-radical mechanism, where successive chlorine substitutions occur at the alpha carbon .

Optimized Reaction Conditions:

  • Molar Ratio: Excess sulfuryl chloride (≥2 equivalents) relative to dimethyl malonate.

  • Temperature: Maintained at 40–45°C to balance reaction rate and selectivity .

  • Solvent: Neat (solvent-free) conditions favor higher conversion but reduce selectivity.

Under these conditions, the reaction produces a mixture dominated by dimethyl 2-chloromalonate (mono-chloro) and dimethyl 2,2-dichloromalonate (di-chloro). Extended reaction times or elevated temperatures exacerbate dichloro formation, with yields reaching 15% after 48 hours .

Byproduct Formation and Control

Dimethyl dichloromalonate arises predominantly as an undesired byproduct in mono-chloromalonate synthesis. Key factors influencing its formation include:

  • Chlorinating Agent Excess: Higher SO₂Cl₂ equivalents increase dichloro impurity.

  • Reaction Duration: Prolonged heating promotes over-chlorination .

Purification Strategies

Silica Gel Chromatography

A scalable purification method involves silica gel filtration to isolate dimethyl dichloromalonate from mono-chloro analogs . The process entails:

  • Adsorption: Crude product is adsorbed onto silica gel (60–120 mesh) using ethyl acetate.

  • Elution: Sequential washing with hexane-ethyl acetate gradients (2% to 25% EtOAc) separates dichloro and mono-chloro species.

  • Yield: The dichloro compound is recovered in later fractions, albeit with moderate efficiency (≤20% recovery) .

Challenges in Distillation

Fractional distillation, while theoretically viable, is impractical due to:

  • Thermal Sensitivity: Decomposition risks at high temperatures.

  • Similar Boiling Points: Close volatility with mono-chloro analog complicates separation .

Analytical Characterization

Gas Chromatography (GC) Profiling

GC analysis of reaction mixtures reveals dimethyl dichloromalonate as a distinct peak with a retention time longer than the mono-chloro counterpart. In pilot-scale syntheses, dichloro impurity levels reach 5–15% under suboptimal conditions .

Spectroscopic Data

While direct data for dimethyl dichloromalonate is sparse, extrapolation from related compounds suggests:

  • ESI-MS: Molecular ion peaks at m/z 209 (M⁺) and 211 (M⁺+2) due to chlorine isotopes.

  • IR Spectroscopy: Absence of C-H stretches adjacent to the carbonyl group, contrasting with mono-chloro analogs .

Applications and Reactivity

Role in Organic Synthesis

Dimethyl dichloromalonate’s utility remains underexplored, but potential applications include:

  • Precursor for Dichloroacetic Acid Derivatives: Hydrolysis under basic conditions yields dichloroacetic acid, a moiety in agrochemicals .

  • Cross-Coupling Reactions: The electron-withdrawing chlorine atoms may facilitate palladium-catalyzed couplings, though this remains speculative without empirical data.

Comparative Analysis with Analogues

PropertyDimethyl 2-ChloromalonateDimethyl 2,2-Dichloromalonate
Molecular FormulaC₅H₇ClO₄C₅H₆Cl₂O₄
Molecular Weight182.56 g/mol209.00 g/mol
Chlorine SubstitutionMonoDi
ReactivityNucleophilic substitutionEnhanced electrophilicity
Typical Yield85–90% 5–15% (as impurity)

Future Directions

Synthetic Methodologies

  • Catalytic Chlorination: Exploring catalysts (e.g., Lewis acids) to enhance di-chloro selectivity.

  • Flow Chemistry: Continuous processes to minimize over-chlorination.

Application-Driven Research

  • Pharmaceutical Intermediates: Investigating its role in synthesizing dichloro-containing APIs.

  • Materials Science: Potential use in polymer crosslinking or functionalized fullerenes .

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